molecular formula C20H20ClN3O6S B2975212 [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate CAS No. 895648-65-4

[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate

Cat. No.: B2975212
CAS No.: 895648-65-4
M. Wt: 465.91
InChI Key: MOVHHMPWEVDPJY-UHFFFAOYSA-N
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Description

[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated methoxyphenyl group with a benzothiadiazine moiety, linked through a carbamoylmethyl butanoate chain. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate typically involves multiple steps, starting from readily available precursors. One possible synthetic route includes:

    Formation of the Benzothiadiazine Moiety: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a carbonyl compound under acidic conditions to form the benzothiadiazine ring.

    Introduction of the Butanoate Chain: The benzothiadiazine intermediate is then reacted with a butanoic acid derivative, such as butanoyl chloride, in the presence of a base like triethylamine to form the butanoate ester.

    Attachment of the Carbamoylmethyl Group: The resulting ester is then treated with a chlorinated methoxyphenyl isocyanate to introduce the carbamoylmethyl group, forming the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate can be compared with other similar compounds, such as:

    [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanoate: This compound has a shorter propanoate chain, which may affect its reactivity and biological activity.

    [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)pentanoate: With a longer pentanoate chain, this compound may exhibit different solubility and stability properties.

    [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)hexanoate: The hexanoate derivative may have unique interactions with biological targets due to its extended chain length.

The uniqueness of this compound lies in its specific combination of functional groups and chain length, which can influence its chemical reactivity and biological activity in distinct ways.

Properties

IUPAC Name

[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O6S/c1-29-16-10-9-13(11-14(16)21)22-19(25)12-30-20(26)8-4-7-18-23-15-5-2-3-6-17(15)31(27,28)24-18/h2-3,5-6,9-11H,4,7-8,12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVHHMPWEVDPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC(=O)CCCC2=NS(=O)(=O)C3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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